5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro and methoxy group, and an ethyl linker connecting to a pyridazinone ring system. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 4-bromo-3-nitropyridine.
Step 1 Formation of Intermediate: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Amide Formation: The acid chloride is then reacted with 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Step 3 Final Product Formation: The intermediate is subjected to catalytic hydrogenation to reduce the nitro group to an amine, followed by cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amine using catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(2-(6-amino-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammatory conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzamide core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pyridazinone ring system may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar in structure but with variations in the substituents on the benzamide or pyridazinone rings.
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Lacks the chloro and methoxy groups, leading to different chemical and biological properties.
Uniqueness
The presence of both chloro and methoxy groups in this compound provides unique reactivity and binding characteristics. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-17-4-2-14(20)12-15(17)19(26)22-10-11-24-18(25)5-3-16(23-24)13-6-8-21-9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPFMGSPVIHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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